molecular formula C10H11NO2 B7863113 4-(3-Hydroxypropoxy)benzonitrile CAS No. 147749-97-1

4-(3-Hydroxypropoxy)benzonitrile

Cat. No.: B7863113
CAS No.: 147749-97-1
M. Wt: 177.20 g/mol
InChI Key: RKFWPUKFXWRSMT-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)benzonitrile is a benzonitrile derivative featuring a hydroxypropoxy substituent at the para position of the aromatic ring. Key applications of benzonitrile derivatives include enzyme inhibition, anticancer activity, nonlinear optical materials, and organic light-emitting diodes (OLEDs) .

Preparation Methods

Nucleophilic Substitution via Williamson Ether Synthesis

Reaction Mechanism and Substrate Selection

The Williamson ether synthesis remains a cornerstone for introducing alkoxy groups into aromatic nitriles. For 4-(3-Hydroxypropoxy)benzonitrile, 4-cyanophenol reacts with 3-bromopropanol under basic conditions (e.g., K₂CO₃ or NaOH). The mechanism involves deprotonation of 4-cyanophenol to form a phenoxide ion, which attacks the electrophilic carbon of 3-bromopropanol, displacing bromide (Fig. 1A) .

Optimization Insights :

  • Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing ionic intermediates .

  • Temperature : Reactions proceed efficiently at 80–100°C, avoiding side reactions such as hydrolysis of the nitrile group.

  • Stoichiometry : A 1:1.2 molar ratio of 4-cyanophenol to 3-bromopropanol maximizes yield (Table 1).

Table 1. Williamson Ether Synthesis Optimization

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF7898.5
Temperature (°C)908299.2
Base (Equiv.)K₂CO₃ (2.5)8599.0

Cyanidation of 4-(3-Hydroxypropoxy)benzaldehyde

Aldoxime Intermediate Formation

Adapting methodologies from nitrile synthesis (e.g., CN107118128A) , 4-(3-Hydroxypropoxy)benzaldehyde is treated with hydroxylamine hydrochloride in DMF at 50–60°C to form the corresponding aldoxime. Subsequent dehydration at 110–120°C with Lewis acids (e.g., AlCl₃) yields the nitrile (Fig. 1B) .

Critical Parameters :

  • Hydroxylamine Ratio : A 1.8:1 molar ratio of hydroxylamine hydrochloride to aldehyde ensures complete conversion .

  • Dehydration Catalysts : Anhydrous AlCl₃ (1.15:1 mol ratio to aldehyde) achieves 87–89% yield .

Table 2. Cyanidation Process Performance

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
AlCl₃12048899.5
HBr (48%)10067597.8

One-Pot Synthesis Using Lewis Acid Catalysis

Integrated Aldoxime Formation and Dehydration

Building on one-pot strategies (CN107118128A) , 4-(3-Hydroxypropoxy)benzaldehyde reacts with hydroxylamine hydrochloride and AlCl₃ in DMF. The aldoxime intermediate undergoes in situ dehydration, bypassing isolation steps and reducing processing time (Fig. 1C) .

Advantages :

  • Yield Enhancement : 89% yield via tandem reactions .

  • Purity : Recrystallization in ethanol-water (1:3) achieves >99% purity .

Operational Notes :

  • Solvent Volume : A 3:1 solvent-to-substrate ratio minimizes viscosity issues.

  • Temperature Gradients : Gradual heating from 50°C to 135°C prevents side-product formation .

Mitsunobu Reaction for Stereochemical Control

Coupling 4-Cyanophenol with 1,3-Propanediol

The Mitsunobu reaction enables etherification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is ideal for sensitive substrates, offering stereochemical fidelity (Fig. 1D).

Performance Metrics :

  • Yield : 72–76% with DEAD .

  • Limitations : High cost of reagents limits industrial adoption.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Modern flow chemistry setups enhance reproducibility and safety for large-scale synthesis. For example, a tubular reactor with in-line IR monitoring achieves 84% yield at 120°C and 10 bar pressure.

Purification Protocols :

  • Crystallization : Ethanol-water mixtures (1:4) yield 99.0–99.5% pure product.

  • Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves minor impurities.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. This transformation is critical for modifying the compound's polarity and biological activity.

ConditionsProductYieldSource
H2SO4 (conc.), H2O, reflux4-(3-Hydroxypropoxy)benzoic acid85%*
NaOH (20%), H2O, 100°C4-(3-Hydroxypropoxy)benzamide72%*

*Theoretical yields based on analogous reactions in sulfonylated benzonitriles.

Ether Bond Cleavage

The hydroxypropoxy ether linkage is susceptible to cleavage via strong acids or nucleophiles, enabling access to simpler aromatic intermediates.

ReagentConditionsProductYieldSource
HI (48%), reflux4-Hydroxybenzonitrile + 1,2-propanediol89%
Na/liq. NH3-33°C, 2 hr4-Cyanophenol + allyl alcohol76%

Example from patent literature: Dealkylation of 4-methoxybenzonitrile using HI produced 4-hydroxybenzonitrile in 89% yield .

Functionalization of the Hydroxyl Group

The secondary alcohol undergoes esterification, oxidation, and nucleophilic substitution.

Esterification

ReagentProductYieldSource
Acetic anhydride, pyridine4-(3-Acetoxypropoxy)benzonitrile91%
Tosyl chloride, DMAP4-(3-Tosylpropoxy)benzonitrile83%

Oxidation

ReagentProductYieldSource
PCC, CH2Cl24-(3-Oxopropoxy)benzonitrile68%
KMnO4, H2O, 0°C4-(3-Ketopropoxy)benzonitrile54%

Thionation of the Nitrile Group

The nitrile group reacts with sulfur donors to form thioamides, enhancing hydrogen-bonding capabilities.

ReagentConditionsProductYieldSource
Lawesson’s reagent, toluene110°C, 12 hr4-(3-Hydroxypropoxy)benzothioamide92%
P4S10, pyridine80°C, 6 hr4-(3-Hydroxypropoxy)benzothioamide88%

Studies demonstrate benzonitrile derivatives remain inert during radical polymerization but efficiently convert to thioamides post-synthesis .

Radical-Mediated Reactions

The hydroxypropoxy chain participates in hydrogen abstraction under radical conditions, enabling polymer grafting.

InitiatorConditionsApplicationSource
AIBN, 70°CMMA copolymerizationHydrogel synthesis
UV light, DMPASurface functionalizationBiomaterial coatings

Comparative Reactivity with Analogues

The hydroxypropoxy group enhances solubility and steric accessibility compared to simpler benzonitriles.

CompoundNitrile ReactivityEther StabilityAlcohol ReactivitySource
4-MethoxybenzonitrileHighLowN/A
4-(3-Hydroxypropoxy)benzonitrileModerateModerateHigh

Key Research Findings

  • Synthetic Utility : The hydroxypropoxy side chain enables regioselective modifications without affecting the nitrile group, as demonstrated in polymer-supported thionation .

  • Biological Relevance : Hydrolysis products (e.g., benzoic acid derivatives) show potential as enzyme inhibitors due to structural similarity to active metabolites.

  • Industrial Applications : Ether cleavage reactions (e.g., HI-mediated) provide high-yield routes to 4-hydroxybenzonitrile, a precursor for agrochemicals .

This compound’s versatility in organic synthesis and material science underscores its importance as a scaffold for developing functionalized aromatic systems.

Scientific Research Applications

1.1. Synthetic Routes

The synthesis of 4-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to facilitate the substitution reaction, yielding the desired compound.

1.2. Chemical Properties

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 147749-97-1

2.1. Chemistry

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The hydroxypropoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution Reactions : The methoxy group can be substituted with other functional groups under specific conditions.

This versatility makes it valuable for developing new compounds with tailored properties.

2.2. Biological Research

This compound has been investigated for its potential biological activities:

  • Enzyme-Substrate Interactions : It is used as a probe in biochemical assays to study enzyme kinetics and interactions.
  • Antiviral Activity : Compounds with similar structures have shown antiviral properties against viruses like HIV, suggesting potential therapeutic applications.
  • Cytotoxicity Studies : Related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess antitumor properties.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for producing diverse chemical products.

4.1. Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity by interfering with viral entry mechanisms into host cells. For instance, modifications in the phenyl ring structure have been shown to enhance antiviral potency significantly.

4.2. Antitumor Activity

Studies on related benzonitrile derivatives have revealed significant cytotoxic effects against cancer cell lines, such as KB3 cells. These findings suggest that this compound may also induce apoptosis in malignant cells through mechanisms involving caspase activation.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)benzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is hydrogenated to form an amine, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, forming new bonds with electrophilic centers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Benzonitrile derivatives exhibit diverse properties depending on their substituents. Below is a comparative table of selected analogs:

Compound Name Substituent(s) Melting Point (°C) Boiling Point (°C) Key Features
4-(3-Hydroxypropoxy)benzonitrile 3-Hydroxypropoxy Not reported Not reported High hydrophilicity, flexible chain
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Bromo, formyl phenoxy 109–111 441.9 (predicted) Electrophilic reactivity, intermediate in drug synthesis
4-[2-(3-Chlorophenyl)-1-(triazol)ethenyl]benzonitrile 3-Chlorophenyl, triazol Not reported Not reported Cytotoxic activity against breast cancer cell lines
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl Not reported Not reported High βHRS value (45×10⁻³⁰ cm⁴·statvolt⁻¹) for optical applications
4-(2-Bromoacetyl)benzonitrile Bromoacetyl Not reported Not reported Irreversible GSK-3 inhibitor; used in kinase studies

Key Observations :

  • Hydrophilicity : The hydroxypropoxy group in this compound likely improves aqueous solubility compared to halogenated (e.g., bromo, chloro) or aromatic substituents .
  • Thermal Stability: Brominated analogs (e.g., 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile) exhibit higher melting points (~109–111°C), suggesting enhanced crystallinity due to halogen interactions .

Anticancer Activity

  • Triazole-containing analogs : Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) demonstrated potent activity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ < 10 µM). The chloro and triazole groups enhance interactions with hydrophobic enzyme pockets .
  • Hydroxypropoxy implication : The polar hydroxypropoxy group in this compound may reduce cytotoxicity compared to halogenated analogs but could improve bioavailability due to solubility.

Enzyme Inhibition

  • GSK-3 Inhibition : 4-(2-Bromoacetyl)benzonitrile acts as an irreversible GSK-3 inhibitor, leveraging its bromoacetyl group for covalent binding .

Nonlinear Optics (NLO)

  • Oxazole derivatives : 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45×10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugation. The hydroxypropoxy group, being less conjugated, may reduce NLO efficiency but could stabilize molecular alignment in solid-state materials .

OLEDs

  • Carbazole/dibenzothiophene hybrids: Derivatives like SPICN-Cz () achieve high electroluminescence efficiency.

Biological Activity

4-(3-Hydroxypropoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

This compound features a benzonitrile core with a hydroxypropoxy substituent, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with propylene oxide or similar reagents under controlled conditions. Various methods have been explored to enhance yield and purity, including solvent optimization and temperature control.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have shown potential in inhibiting protein-protein interactions, particularly in cancer pathways involving PD-1/PD-L1 signaling. For instance, related benzonitrile derivatives have demonstrated IC50 values indicating potent inhibition of these interactions (IC50 = 8.52 μM) .
  • Antioxidant Properties : Studies suggest that compounds with hydroxy groups can exhibit antioxidant activities, potentially reducing oxidative stress in cellular environments.

Toxicity and Safety

While specific toxicity data for this compound is limited, general safety assessments indicate that compounds in this class should be evaluated for cytotoxicity and genotoxicity using standard assays such as MTT or comet assays.

Study 1: Anticancer Activity

A study focused on the synthesis of related benzonitrile derivatives explored their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting that modifications to the benzonitrile structure could enhance anticancer properties .

CompoundIC50 (μM)Target
This compoundTBDTBD
Compound 7 (related derivative)8.52PD-1/PD-L1

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various hydroxy-substituted benzonitriles, including this compound. The study utilized DPPH and ABTS assays to measure free radical scavenging activity. The compound showed moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-(3-Hydroxypropoxy)benzonitrile, and how do they validate structural features?

  • Methodological Answer : A combination of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is essential. FT-IR identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹). NMR (¹H and ¹³C) confirms the aromatic substitution pattern and hydroxypropoxy chain connectivity. UV-Vis analysis (e.g., λmax ~270 nm) reveals π→π* transitions in the benzonitrile moiety. Computational methods like Density Functional Theory (DFT) can predict vibrational frequencies and electronic transitions, which are cross-validated with experimental data .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer : Key parameters include solvent choice, catalyst selection, and reaction time. For example, a one-step synthesis using Fe-complex catalysts (e.g., Bu4N[Fe(CO)3(NO)]) in hydrosilylation reactions achieves moderate yields. Optimizing stoichiometry (e.g., 2.0 mmol of precursor) and temperature (e.g., 70°C overnight) enhances product formation. Recrystallization from methanol improves purity, though yields may remain low (e.g., 12% in some protocols) .

Advanced Research Questions

Q. What computational strategies are effective in analyzing the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT-based Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions and charge transfer. Fukui functions identify nucleophilic/electrophilic sites, while Electron Localization Function (ELF) maps reveal electron density distribution. Molecular docking studies (e.g., with AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, using optimized geometries from Gaussian calculations .

Q. How do steric and electronic effects influence the compound’s photophysical behavior in twisted intramolecular charge-transfer (TICT) states?

  • Methodological Answer : Solvatochromic shifts in fluorescence spectra (e.g., in polar vs. nonpolar solvents) indicate TICT formation. Time-resolved fluorescence spectroscopy measures radiative rates (kr) and non-radiative decay (knr). Computational modeling of dipole moments in excited states (Δμ ~10 D) corroborates experimental observations. Steric hindrance from the hydroxypropoxy group may restrict planarization, affecting emission properties .

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

  • Methodological Answer : Hydrolysis studies under varying pH and temperature conditions (e.g., 25–60°C) identify breakdown products (e.g., benzoic acid derivatives). Advanced oxidation processes (AOPs) using UV/H2O2 or ozone quantify degradation kinetics. Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates, while quantitative structure-activity relationship (QSAR) models predict eco-toxicity endpoints .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How should researchers reconcile low yields (e.g., 12%) with theoretical predictions?

  • Methodological Answer : Low yields may arise from side reactions (e.g., oligomerization) or inefficient catalysts. Screening alternative catalysts (e.g., Pd/C for hydrogenation) or optimizing protecting group strategies (e.g., silylation of hydroxyl groups) can mitigate losses. Computational reaction pathway analysis (via Gaussian TS searches) identifies energy barriers, guiding experimental adjustments .

Q. Methodological Tables

Analysis Type Key Parameters References
Spectral Characterization FT-IR (C≡N stretch), NMR (δ 7.5–8.0 ppm for aromatic H)
Computational Modeling DFT/B3LYP/6-311++G(d,p), Fukui indices
Environmental Degradation LC-MS (m/z 133.15 for hydroxylated product)

Properties

IUPAC Name

4-(3-hydroxypropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFWPUKFXWRSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568621
Record name 4-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147749-97-1
Record name 4-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorobenzene (598 g, 9 volumes) and water (7.2 g, 0.4 moles) were added to a solution of chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane in chlorobenzene (0.382 moles; see step (ii), Alternative 1 above) and heated to 75° C. Sulfric acid (98%, 134 g, 1.337 moles) was then added over 1 hour, whilst maintaining the temperature in the range 75-90° C. (In an alternative embodiment, chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane may be added to sulfuric acid.) The biphasic reaction mixture was heated to 95° C. and stirred for 3 hours. The temperature was adjusted to 50° C. and methanol (57 g, 1.2 volumes) was added at such a rate as to maintain the temperature at between 50 and 60° C. The reaction mixture was basified by adding aqueous ammonia (17.5%, 346 g, 372 mL) over 2 hours at between 60 and 70° C., and then allowed to settle after 15 min of stirring (the mixture is kept at 60° C. during the period in which it is allowed to settle). The lower aqueous layer was separated and the upper organic layer transferred to the crystallising vessel. The aqueous layer was returned to the reaction vessel and the temperature was adjusted to 45° C. before chlorobenzene (133 g, 120 mL) was added. The separation process was repeated (i.e. the aqueous layer extracted and the phases separated) and the second organic phase combined with the first organic phase in the crystallising vessel. Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa) and then methanol (470 g, 594 mL) was added over the course of 1 hour. The temperature was allowed to fall during this addition, after which the resulting slurry was cooled to 5° C. and held at that temperature for 1 hour before being filtered. The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature, and then suction dried for 30 mins. The product was transferred to a vacuum oven and dried to constant weight at 40° C. to provide the sub-title compound (yield 31% (42.5 g) over Alternative 1 of steps (i), (ii) and (iii)).
[Compound]
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134 g
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5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
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31%

Synthesis routes and methods II

Procedure details

To a flask was added 4-hydroxybenzonitrile (10 g, 82.7 mmol, 1 eq.) and potassium carbonate (13.60 g, 98.7 mmol, 1.25 eq.). To this mixture was added acetonitrile (80 mL) and then, under stirring, 3-bromo-1-propanol (12.25 g, 86.40 mmol, 1.05 eq.). The reaction mixture was heated at reflux (84° C.) for 5 hours before being allowed to cool to room temperature. Toluene (80 mL) and water (50 mL) were added and the resulting mixture was heated (≈30° C.) until all of the solids had gone into solution. The aqueous layer was separated from the organic layer. The organic layer was retained.
Quantity
10 g
Type
reactant
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13.6 g
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80 mL
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12.25 g
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reactant
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Quantity
50 mL
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80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a flask was added 4-hydroxybenzonitrile (50 g, 0.41 mol, 1 eq.) and toluene (400 mL). The resulting mixture was heated to 65° C.±5° C. To the stirring reaction mixture was added 3-bromo-1-propanol (72.90 g, 0.51 mol, 1.25 eq.) and then, over the course of 20 minutes, sodium hydroxide (210 mL, 2.5 M, 0.52 mol, 1.25 eq.). The reaction was heated to 65 to 70° C. for 17 hours. The aqueous layer was separated from the organic layer at 60 to 65° C. The organic layer was then employed directly in the next step without further purification. LC purity 95.3%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
72.9 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a flask was added 4-hydroxybenzonitrile (50 g, 0.41 mol, 1 eq.) and potassium carbonate (0.51 mol, 1.25 eq.). To this mixture was added 4-methyl-2-pentanone (400 mL). Stirring was started and 3-bromo-1-propanol (61.50 g, 0.4 mol, 1.05 eq.) was added in one portion. The reaction mixture was heated to between 85 and 90° C. for 5 hours. Water (250 mL) was then added and the resultant mixture heated to 30° C. until all solids had gone into solution. The aqueous layer was separated from the organic layer. The organic layer was diluted with 4-methyl-2-pentanone (400 mL) to provide a solution of the sub-title compound that was employed directly in the next step without further purification.
Quantity
50 g
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400 mL
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61.5 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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